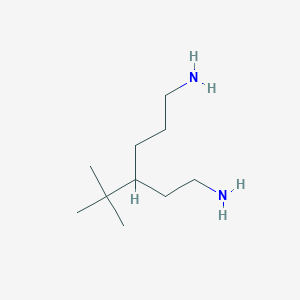

3-Tert-butylhexane-1,6-diamine

Description

General Context of Branched Aliphatic Diamines in Organic and Polymer Chemistry

Aliphatic compounds are a class of organic molecules where carbon and hydrogen atoms are linked in straight chains, branched chains, or non-aromatic rings. solubilityofthings.com When these structures contain two primary amino groups (-NH2), they are known as aliphatic diamines. wikipedia.orgwikipedia.org These diamines are crucial building blocks, or monomers, for synthesizing a variety of polymers, including polyamides, polyimides, and polyureas. wikipedia.org

The structure of the diamine, particularly the presence and nature of any branching, significantly influences the properties of the resulting polymer. Branched aliphatic diamines, such as 3-Tert-butylhexane-1,6-diamine, introduce asymmetry and bulkiness into the polymer chain. This can disrupt the regular packing of polymer chains, leading to lower crystallinity, increased solubility, and modified mechanical properties compared to polymers derived from linear diamines like 1,6-diaminohexane (a precursor to Nylon 6-6). wikipedia.org

In organic synthesis, branched diamines are also valuable as chiral ligands in asymmetric catalysis and as key intermediates in the synthesis of complex molecules. nih.govbohrium.com The spatial arrangement of the amino groups and the steric hindrance provided by the branched alkyl groups can control the stereochemical outcome of chemical reactions, making them essential tools for chemists. nih.gov

Historical Perspectives and Evolution of Diamine Research

The study of diamines has a rich history, closely tied to the development of polymer chemistry. The pioneering work on polyamides in the early 20th century, which led to the invention of nylon, established the industrial importance of linear aliphatic diamines. wikipedia.org This initial focus was on creating strong, fiber-forming polymers.

Over time, research expanded to explore the synthesis and application of a wider variety of diamines, including those with more complex structures. The development of new synthetic methodologies has enabled chemists to create diamines with specific architectures, such as C2 chiral diamines, which have found significant use in asymmetric catalysis. soton.ac.uk The evolution of diamine research has been driven by the desire to fine-tune the properties of materials and to develop highly selective catalysts for chemical synthesis. acs.org This has led to the exploration of various synthetic routes, including biocatalysis and metabolic engineering, as sustainable alternatives to traditional chemical methods. asm.orgnih.gov

Significance and Research Trajectories of this compound

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of branched aliphatic diamines. The presence of a bulky tert-butyl group at the 3-position of the hexane-1,6-diamine backbone is expected to impart unique properties to any polymers or materials derived from it.

Expected Properties and Research Interest:

| Property | Expected Influence of the Tert-butyl Group | Potential Research Applications |

| Polymer Morphology | The bulky group would likely hinder close chain packing, leading to amorphous or semi-crystalline polymers. | Development of specialty polyamides with high transparency, improved solubility in common organic solvents, and lower melting points. |

| Mechanical Properties | May lead to polymers with increased toughness and flexibility due to the disruption of rigid crystalline domains. | Engineering plastics with specific mechanical performance for applications requiring durability and impact resistance. |

| Asymmetric Synthesis | The chiral center at the 3-position could make this diamine a valuable precursor for chiral ligands. | Use in stereoselective catalysis to produce enantiomerically pure compounds for the pharmaceutical and fine chemical industries. |

Research into this compound would likely focus on its synthesis, characterization, and subsequent use as a monomer in polymerization reactions. Investigating the thermal and mechanical properties of polyamides derived from this diamine would be a key area of study to understand the structure-property relationships.

Current Challenges and Future Perspectives in Diamine Chemistry

The field of diamine chemistry continues to face several challenges and offers exciting opportunities for future research.

Current Challenges:

Sustainable Synthesis: A major challenge is the development of environmentally friendly and cost-effective methods for producing diamines from renewable resources. nih.gov While significant progress has been made in the biosynthesis of linear diamines, the synthesis of complex branched diamines like this compound from bio-based feedstocks remains a significant hurdle. asm.orgalderbioinsights.co.uk

Substrate Scope and Selectivity: Expanding the range of accessible diamine structures and achieving high selectivity in their synthesis, particularly for asymmetric diamines, is an ongoing area of research. nih.gov

Purification: The purification of diamines, especially from complex biological fermentation broths, can be challenging and costly, impacting the economic viability of bio-based production routes. nih.gov

Future Perspectives:

Advanced Catalysis: The development of novel catalysts, including artificial metalloenzymes and organocatalysts, holds promise for the efficient and selective synthesis of a wide array of diamines. acs.orgnih.gov

Bio-based Polymers: The increasing demand for sustainable materials will continue to drive research into the production of bio-based diamines for use in high-performance polyamides and other polymers. asm.orgalderbioinsights.co.uk

Computational Design: The use of computational modeling and simulation can aid in the design of new diamine monomers with specific properties, accelerating the discovery of advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

3-tert-butylhexane-1,6-diamine |

InChI |

InChI=1S/C10H24N2/c1-10(2,3)9(6-8-12)5-4-7-11/h9H,4-8,11-12H2,1-3H3 |

InChI Key |

KHSGWEBWAURKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCCN)CCN |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation of 3 Tert Butylhexane 1,6 Diamine

High-Resolution Spectroscopic Techniques for Structural Confirmation

The precise molecular structure of 3-Tert-butylhexane-1,6-diamine is unequivocally confirmed through a suite of advanced spectroscopic methods. These techniques provide a detailed picture of the atomic connectivity and the nature of the chemical bonds within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural elucidation.

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature owing to their chemical equivalence. The protons on the carbons adjacent to the two amine groups would exhibit distinct multiplets due to coupling with neighboring protons. The complexity of the signals for the aliphatic chain protons would provide information about their diastereotopic nature, arising from the chiral center at the C3 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ | ~0.9 | Singlet |

| -CH₂-NH₂ (C1 & C6) | ~2.7 - 2.9 | Multiplet |

| Aliphatic chain (-CH₂-) | ~1.2 - 1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~27 |

| C(CH₃)₃ | ~32 |

| -CH₂-NH₂ (C1 & C6) | ~40 - 45 |

| Aliphatic chain (-CH₂-) | ~25 - 35 |

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum would correspond to the molecular formula C₁₀H₂₄N₂. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. A prominent fragmentation pathway would be the loss of a tert-butyl radical, resulting in a significant peak. Other characteristic fragments would arise from the cleavage of the carbon-carbon bonds within the hexane (B92381) chain and the loss of amine groups.

Vibrational (IR and Raman) Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the characteristic N-H stretching vibrations of the primary amine groups would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the tert-butyl group would appear around 2850-3000 cm⁻¹. The N-H bending vibrations would be visible in the 1590-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric C-N stretching vibrations and the skeletal vibrations of the carbon chain would be particularly prominent in the Raman spectrum. The combined use of IR and Raman spectroscopy allows for a complete analysis of the vibrational modes of the molecule, confirming the presence of all key functional groups. researchgate.net

Conformational Analysis and Steric Effects of the Tert-butyl Group

Energy Minimization Studies of Conformational Isomers

Computational energy minimization studies are employed to predict the most stable three-dimensional arrangement of the molecule. upenn.edu These studies reveal that the tert-butyl group, due to its large size, dictates the conformational landscape of the aliphatic chain. The molecule will adopt a conformation that minimizes steric hindrance between the tert-butyl group and the rest of the molecule. This often results in a staggered arrangement along the C2-C3 and C3-C4 bonds, forcing the hexane chain to adopt a more extended conformation in the vicinity of the bulky substituent.

Rotameric Preferences and A-Values in Alkylated Systems

The conformational preferences of acyclic and cyclic molecules are largely governed by the steric and electronic effects of their substituents. In alkylated systems, the concept of A-values is a powerful tool for quantifying the steric bulk of a substituent and predicting the most stable conformation, particularly in cyclohexane (B81311) rings. The A-value corresponds to the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in an axial position and one where it is in an equatorial position. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain.

The tert-butyl group is renowned for its significant steric hindrance, which is reflected in its large A-value. In a cyclohexane ring, the repulsion between an axial tert-butyl group and the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions) is so severe that the ring is effectively "locked" in a conformation where the tert-butyl group occupies an equatorial position. This strong preference is a cornerstone of conformational analysis in substituted cyclohexanes.

While A-values are formally defined for cyclohexane systems, the underlying principle of steric avoidance is directly applicable to acyclic systems like this compound. The rotation around the C-C bonds of the hexane chain will be significantly restricted to avoid unfavorable steric interactions involving the tert-butyl group. Specifically, rotations around the C2-C3 and C3-C4 bonds will favor conformations where the tert-butyl group is positioned anti-periplanar to the largest substituents on the adjacent carbon atoms. This leads to a more extended, zig-zag conformation of the carbon backbone around the C3 position to accommodate the bulky group.

To illustrate the steric influence of various substituents, the following table presents the A-values for several common groups in monosubstituted cyclohexanes.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | ~5.0 |

| -OH | 0.9 |

| -NH₂ | 1.4 |

| -Cl | 0.5 |

| -Br | 0.5 |

Data sourced from various conformational analysis studies.

The exceptionally high A-value of the tert-butyl group underscores its profound impact on the stereochemistry and reactivity of molecules in which it is incorporated.

Crystallographic Investigations and Solid-State Architecture of this compound and its Salts

As of the latest available data, there are no published crystallographic studies for this compound or its corresponding salts in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, a detailed description of its solid-state architecture based on experimental single-crystal X-ray diffraction data is not possible at this time.

In the case of the free diamine, N-H···N hydrogen bonds would be the primary intermolecular interaction, likely leading to the formation of chains or sheets. The flexible nature of the hexane backbone could allow for various packing motifs to accommodate the bulky tert-butyl group.

For the salts of this compound (e.g., dihydrochloride, dihydrobromide), the ammonium (B1175870) groups (-NH₃⁺) would be even stronger hydrogen bond donors. In this scenario, the crystal packing would be dominated by N-H···X⁻ hydrogen bonds (where X is the conjugate base of the acid used for salt formation, such as Cl⁻ or Br⁻). These strong interactions would likely result in a highly ordered, three-dimensional network.

A significant challenge in the crystallization of this molecule would be the accommodation of the sterically demanding tert-butyl group within a regular crystal lattice. This bulky, non-polar group could disrupt efficient packing, potentially leading to lower melting points compared to linear diamines of similar molecular weight or making the growth of high-quality single crystals for diffraction studies more challenging. The interplay between the strong directional forces of hydrogen bonding and the disruptive steric bulk of the tert-butyl group would ultimately determine the final solid-state architecture.

Theoretical and Computational Chemistry of 3 Tert Butylhexane 1,6 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone for investigating the electronic structure and predicting the chemical reactivity of molecules like 3-tert-butylhexane-1,6-diamine. These methods, ranging from semi-empirical to density functional theory (DFT), allow for the detailed examination of molecular orbitals, charge distribution, and electrostatic potential, which are key to understanding its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the two amine groups. This is due to the presence of non-bonding lone pair electrons, which are higher in energy than the electrons in the carbon-carbon or carbon-hydrogen sigma bonds of the alkyl backbone. Consequently, these nitrogen atoms act as the primary centers of nucleophilicity, readily donating electrons to electrophiles.

Conversely, the LUMO is anticipated to be distributed across the sigma anti-bonding orbitals (σ*) of the carbon framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the lone pairs of the nitrogen atoms in the two amine groups. | Acts as the electron-donating orbital, defining the molecule's nucleophilic character. Site of attack by electrophiles. |

| LUMO | Distributed across the σ* anti-bonding orbitals of the alkyl backbone. | Acts as the electron-accepting orbital. Site of attack by nucleophiles in potential substitution reactions. |

Charge distribution analysis provides a quantitative measure of how electrons are shared among the atoms in a molecule. dntb.gov.ua In this compound, the electronegative nitrogen atoms pull electron density away from the adjacent carbon and hydrogen atoms, resulting in a partial negative charge (δ-) on the nitrogens and partial positive charges (δ+) on the neighboring atoms.

An electrostatic potential (ESP) map offers a visual representation of the molecule's charge distribution. libretexts.orgdeeporigin.com These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. wolframcloud.com For this compound, the ESP map would show regions of high negative potential (typically colored red) concentrated around the nitrogen atoms, corresponding to their lone pairs of electrons. researchgate.netresearchgate.net These are the areas most attractive to electrophiles or hydrogen bond donors. The alkyl chain, including the bulky tert-butyl group, would exhibit a relatively neutral or slightly positive potential (colored green to blue), indicating its non-polar and less reactive nature in ionic interactions. researchgate.netresearchgate.net

The basicity of the amine groups is a defining chemical property of this compound. The acid dissociation constant (pKa) of the conjugate acid is used to quantify this basicity. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in a solvent. acs.org These calculations often employ quantum mechanical methods combined with continuum solvation models (like COSMO or SMD) to simulate the aqueous environment. peerj.comnih.gov

For a diamine like this compound, two protonation steps are possible, corresponding to two pKa values. The first pKa relates to the protonation of one amine group, while the second, typically lower, value relates to the protonation of the second amine group in the already monoprotonated cation. The bulky tert-butyl group may subtly influence the basicity through electronic inductive effects and by sterically hindering the solvation of the protonated amine groups.

Table 2: Predicted pKa Value for this compound

| Parameter | Predicted Value | Computational Method |

|---|

Note: This value likely represents the first protonation step. The second pKa would be lower due to the electrostatic repulsion from the first ammonium (B1175870) group.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscapes and flexibility. researchgate.net By simulating the motions of atoms over time, MD can reveal the preferred shapes (conformations) of this compound and the energy barriers between them.

The solvent environment plays a critical role in determining both the conformation and reactivity of this compound. frontiersin.orgresearchgate.net MD simulations can explicitly model solvent molecules (such as water) to study these effects. frontiersin.org

In polar protic solvents like water, the amine groups will form strong hydrogen bonds with the solvent molecules. This solvation stabilizes conformations where the amine groups are exposed to the solvent. nih.gov The reactivity of the amine groups as nucleophiles can be somewhat dampened in protic solvents due to the energy required to break these hydrogen bonds before a reaction can occur. nih.gov In less polar solvents, intramolecular hydrogen bonding between the two amine groups might occur in certain conformations, although this is less likely given the flexibility and length of the hexane (B92381) chain. The choice of solvent can thus be used to influence the dominant conformational state and modulate chemical reactivity. researchgate.net

In solution, molecules of this compound can interact with each other through a combination of forces. The primary intermolecular interaction is hydrogen bonding between the amine groups of different molecules. One molecule's -NH2 group can act as a hydrogen bond donor, while the nitrogen lone pair on another molecule acts as an acceptor.

At higher concentrations, these intermolecular hydrogen bonds can lead to self-association or aggregation, forming dimers, trimers, or larger clusters. mdpi.comnih.gov The long, non-polar alkyl chains and the bulky tert-butyl group contribute to van der Waals interactions, which also play a role in the aggregation process, particularly in aqueous solutions where hydrophobic effects would encourage the aggregation of the non-polar parts of the molecule. rsc.org Computational studies combining MD simulations with spectroscopic analysis can be used to characterize the structure and stability of these aggregates. researchgate.net

Computational Design of Derivatives and Prediction of Reaction Pathways

The computational design of derivatives of this compound and the prediction of their reaction pathways are pivotal for tailoring molecules with specific properties for various applications. This process leverages quantum chemical calculations and machine learning models to explore the vast chemical space of potential derivatives and their reactivity.

The exploration of reaction mechanisms is a significant challenge due to the complexity of the chemical space. However, computational strategies can efficiently predict reaction pathways. A key approach involves identifying a minimal reaction network by analyzing molecular graphs, which can then be investigated using quantum chemical calculations to determine the most favorable kinetic pathways. rsc.org Quantum chemical calculations are instrumental in analyzing reaction mechanisms, estimating the energies of transition states, and predicting unknown reactions. nih.gov

Modern approaches combine machine learning with reaction network analysis to predict both the products and the pathways of chemical reactions. rsc.org Deep learning models, for instance, can predict and rank elementary reactions by identifying electron sources and sinks. researchgate.net These predictive models are often trained on extensive databases of known reactions. researchgate.netnih.gov

For a molecule like this compound, computational design could involve introducing new functional groups to alter its properties, such as its use in the synthesis of polynaphthoxazines or as an antimycobacterial agent. acs.orgnih.gov The following table illustrates a hypothetical computational study on the derivatives of this compound, predicting the activation energy for a theoretical N-alkylation reaction.

Table 1: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Reaction Properties

| Derivative Name | Modification | Predicted Activation Energy (kcal/mol) for N-alkylation |

|---|---|---|

| 3-Tert-butyl-N1-methylhexane-1,6-diamine | Methylation at N1 | 22.5 |

| 3-Tert-butyl-N6-ethylhexane-1,6-diamine | Ethylation at N6 | 21.8 |

| N1-acetyl-3-Tert-butylhexane-1,6-diamine | Acetylation at N1 | 25.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Force Field Development and Refinement for Aliphatic Diamines

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules, but their accuracy is highly dependent on the underlying force field. ethz.chwalshmedicalmedia.com A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. walshmedicalmedia.comwikipedia.org For novel molecules like this compound, a specific and well-parameterized force field is crucial for obtaining meaningful simulation results.

The development of a force field is a multi-step process. researchgate.net It begins with defining atom types for each element in a distinct chemical environment. wikipedia.org For this compound, this would involve differentiating the nitrogen atoms of the primary amines, the carbon atoms in the aliphatic chain, and the carbon atoms of the tert-butyl group.

The next step is parameterization, which involves determining the values for bonded and non-bonded interactions. ethz.chwikipedia.org

Bonded parameters (bond lengths, bond angles, and dihedral angles) are often derived from quantum mechanics calculations, experimental data, or established empirical rules. nih.gov

Non-bonded parameters describe van der Waals and electrostatic interactions. Partial atomic charges, a key component of the electrostatic model, can be calculated using quantum mechanical methods. nih.govnih.gov

Several general force fields, such as the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF), provide a starting point for parameterizing new molecules. nih.govnih.gov Tools like the Force Field Toolkit (ffTK) can streamline the development of parameters from quantum mechanical calculations. aip.org For aliphatic compounds, the parameterization of alkanes serves as a fundamental building block. nih.gov

Recent advancements in force field development incorporate machine learning and data science techniques to automate and optimize the parameterization process. ethz.chwalshmedicalmedia.com These methods can leverage large datasets to improve the accuracy and transferability of the force fields. walshmedicalmedia.com

The table below illustrates the types of parameters that would be defined in a force field for an aliphatic diamine like this compound.

Table 2: Representative Force Field Parameters for an Aliphatic Diamine

| Interaction Type | Atom Types | Parameter | Illustrative Value |

|---|---|---|---|

| Bond Stretching | C-N | Force Constant (kcal/mol/Ų) | 317 |

| Equilibrium Bond Length (Å) | 1.47 | ||

| Angle Bending | C-C-N | Force Constant (kcal/mol/rad²) | 50 |

| Equilibrium Angle (degrees) | 109.5 | ||

| Dihedral Torsion | C-C-C-N | Torsional Barrier (kcal/mol) | 0.15 |

| Phase Offset (degrees) | 180 | ||

| Non-Bonded (van der Waals) | N | Lennard-Jones Radius (Å) | 1.85 |

| Lennard-Jones Well Depth (kcal/mol) | 0.17 |

Note: The data in this table is illustrative and does not represent a validated force field for this compound.

Derivatization and Functionalization of 3 Tert Butylhexane 1,6 Diamine

Synthesis of Novel Amine Derivatives and Analogues

The primary amine groups of 3-Tert-butylhexane-1,6-diamine are reactive sites for a variety of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Amidation of this compound can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. These reactions are fundamental in creating polyamide structures or introducing specific functionalities. Due to the steric hindrance around one of the amine groups, selective mono-amidation can be challenging and may require specific reaction conditions or protecting group strategies to control the degree of substitution.

Sulfonamidation, the reaction of the diamine with sulfonyl chlorides, yields sulfonamides. This functional group is a key component in many pharmaceutical compounds. The synthesis of sulfonamide derivatives of this compound can introduce moieties that enhance biological activity or modify the compound's physicochemical properties.

A representative amidation reaction is the condensation of a carboxylic acid with the diamine, often facilitated by a coupling agent to form the amide bond.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Carboxylic Acid (R-COOH) | N,N'-diacyl-3-tert-butylhexane-1,6-diamine | Amidation |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N,N'-disulfonyl-3-tert-butylhexane-1,6-diamine | Sulfonamidation |

N-alkylation of this compound introduces alkyl groups onto the nitrogen atoms, which can significantly alter the basicity and nucleophilicity of the amine. Alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. Controlling the extent of alkylation to achieve mono-, di-, tri-, or tetra-alkylated products is a key synthetic challenge. The steric bulk of the tert-butyl group can influence the regioselectivity of these reactions, potentially favoring alkylation at the less hindered primary amine.

Acylation, similar to amidation, involves the reaction with an acylating agent such as an acid chloride or anhydride. This reaction is a common method for introducing a wide variety of functional groups and for the synthesis of protective groups in multi-step synthetic sequences.

The bifunctional nature of this compound makes it an excellent building block for the synthesis of macrocyclic and cage-like structures. Condensation reactions with dicarboxylic acids, dialdehydes, or other bifunctional linkers can lead to the formation of large ring systems. The tert-butyl group can act as a "conformational lock," influencing the three-dimensional structure of the resulting macrocycle. Such architectures are of interest for their potential applications in host-guest chemistry, catalysis, and materials science. The synthesis of these complex structures often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Regioselective and Chemoselective Modification of Primary Amine Functionalities

A significant challenge and area of interest in the chemistry of this compound is the selective modification of one of its two primary amine groups. The steric environment created by the tert-butyl group can lead to differences in the reactivity of the two amines. The amine group further from the tert-butyl group is more sterically accessible and is expected to be more reactive towards bulky reagents. This inherent difference can be exploited for regioselective mono-functionalization.

Chemoselectivity can be achieved by employing protecting group strategies. For instance, one amine group can be selectively protected, allowing for the modification of the other, followed by deprotection to yield a mono-functionalized derivative. Various protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), can be utilized depending on the subsequent reaction conditions.

Elucidation of Structure-Reactivity Relationships in Functionalized Compounds

The functionalization of this compound leads to a wide range of derivatives with varying structures and, consequently, different reactivities and properties. Understanding the relationship between the structure of these derivatives and their chemical or biological activity is crucial for the rational design of new compounds with desired functions.

For example, the introduction of different acyl or alkyl groups can modulate the electronic and steric properties of the amine nitrogens, affecting their basicity, nucleophilicity, and ability to coordinate to metal ions. Systematic studies involving the synthesis of a library of derivatives and the evaluation of their properties can provide valuable insights into these structure-activity relationships (SAR).

| Derivative Type | Structural Modification | Expected Impact on Reactivity/Properties |

| N-Acyl Derivatives | Introduction of electron-withdrawing acyl groups | Decreased basicity and nucleophilicity of the nitrogen atoms. |

| N-Alkyl Derivatives | Introduction of electron-donating alkyl groups | Increased basicity and nucleophilicity of the nitrogen atoms. |

| Macrocyclic Derivatives | Constrained conformation | Altered binding affinity and selectivity for guest molecules. |

Formation of Polyamine Conjugates and Hybrid Molecules

This compound can serve as a scaffold for the construction of more complex molecules, including polyamine conjugates and hybrid molecules. By attaching other molecular entities, such as other polyamines, peptides, or fluorescent tags, to the diamine core, new molecules with combined or enhanced functionalities can be created.

For instance, conjugation to other polyamines can lead to the formation of longer-chain polyamines with specific spacing between the nitrogen atoms, which can be important for their interaction with biological targets like DNA or enzymes. The synthesis of such conjugates often involves selective protection and deprotection steps to control the site of attachment. Hybrid molecules, where this compound is linked to a different class of molecule, can exhibit novel properties arising from the synergistic effects of the two components.

Role of 3 Tert Butylhexane 1,6 Diamine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Stereoselective Syntheses

Chiral diamines are crucial components in asymmetric synthesis, often serving as ligands for metal catalysts or as organocatalysts themselves. The stereochemistry of these diamines can direct the formation of a specific enantiomer of a product. A molecule like 3-Tert-butylhexane-1,6-diamine possesses a stereocenter at the C3 position, meaning it can exist as (R) and (S) enantiomers. In theory, the enantiomerically pure forms of this diamine could be utilized to induce chirality in a variety of chemical transformations. The bulky tert-butyl group could provide significant steric hindrance, which can be advantageous in achieving high levels of stereoselectivity. However, no specific examples of its use in this context have been reported.

Application in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Diamines are frequently used in MCRs, such as the Ugi or Strecker reactions, to introduce two nitrogen-containing functionalities. The presence of a bulky substituent like the tert-butyl group in this compound could influence the steric course of such reactions. Despite the potential for creating complex and sterically hindered molecules, there is no documented use of this compound in any multicomponent reaction methodologies in the available literature.

Precursor for Heterocyclic Compound Synthesis

Diamines are fundamental building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including diazepanes, piperazines, and pyrazines. The reaction of a diamine with a dicarbonyl compound or other bifunctional electrophiles is a common strategy for constructing these ring systems. The substitution pattern on the diamine backbone, such as the tert-butyl group in this compound, would be incorporated into the final heterocyclic structure, potentially influencing its physical, chemical, and biological properties. Nevertheless, no specific syntheses of heterocyclic compounds using this compound as a precursor are described in scientific publications.

Ligand Scaffold in Organocatalysis and Metal-Mediated Transformations

The two amino groups of a diamine can coordinate to a metal center, forming a stable chelate complex. Chiral diamines are particularly valuable as ligands in asymmetric metal catalysis, where they can create a chiral environment around the metal, leading to enantioselective transformations. The steric and electronic properties of the diamine, influenced by substituents like the tert-butyl group, are critical for the catalyst's activity and selectivity. While the general utility of diamines as ligands is extensive, there are no specific reports of this compound being employed as a ligand scaffold in either organocatalysis or metal-mediated transformations.

3 Tert Butylhexane 1,6 Diamine in Catalysis and Coordination Chemistry

Synthesis and Characterization of Metal Complexes Featuring 3-Tert-butylhexane-1,6-diamine as a Ligand

There is no scientific literature available detailing the synthesis and characterization of metal complexes with this compound.

Transition Metal Complexes for Redox Catalysis

No studies have been published on the use of this compound in the formation of transition metal complexes for redox catalysis.

Main Group Metal Adducts for Lewis Acid Catalysis

There is no documented research on the formation of adducts between this compound and main group metals for applications in Lewis acid catalysis.

Application in Asymmetric Catalysis for Enantioselective Transformations

The application of this compound in asymmetric catalysis for enantioselective transformations has not been reported in the scientific literature.

Enantiomeric Excess and Diastereomeric Ratio Optimization

Due to the lack of application in asymmetric catalysis, there are no studies on the optimization of enantiomeric excess or diastereomeric ratios using catalysts derived from this compound.

Catalyst Design and Tunability via Ligand Modification

There is no information available regarding the design of catalysts based on this compound or the tunability of such catalysts through ligand modification.

Stereochemical Models for Asymmetric Induction

Without any reported applications in asymmetric catalysis, no stereochemical models for asymmetric induction involving this compound have been proposed or investigated.

Investigation of Chelation Properties and Ligand Field Theory

The coordination chemistry of this compound is fundamentally dictated by the presence of two primary amine groups, which act as Lewis bases, donating their lone pair of electrons to a metal center. The spatial arrangement of these amine groups at the 1 and 6 positions of the hexane (B92381) backbone allows the molecule to function as a bidentate ligand, forming a chelate ring with a metal ion. The presence of a bulky tert-butyl group at the 3-position introduces significant steric hindrance, which influences the stability and geometry of the resulting coordination complexes.

The chelation of this compound to a metal ion (M) can be represented by the following equilibrium:

M + H₂N-(CH₂)₂-CH(C(CH₃)₃)-(CH₂)₂-NH₂ ⇌ [M(H₂N-(CH₂)₂-CH(C(CH₃)₃)-(CH₂)₂-NH₂)]ⁿ⁺

The stability of the resulting metallacycle is influenced by several factors, including the nature of the metal ion, the solvent, and the steric profile of the ligand. The tert-butyl group, due to its large size, can enforce specific coordination geometries and may limit the number of ligands that can coordinate to a metal center.

From the perspective of Ligand Field Theory (LFT) , the two nitrogen donor atoms of this compound create a ligand field around the central metal ion. wikipedia.org In an octahedral complex, for instance, the d-orbitals of the metal ion are split into two energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). The energy difference between these levels is denoted as Δo (the octahedral splitting parameter).

The magnitude of Δo is influenced by the nature of the ligand. Amine ligands are generally considered to be σ-donors and are positioned in the middle of the spectrochemical series. Therefore, this compound is expected to be a moderate field ligand. The steric bulk of the tert-butyl group may cause distortions from ideal geometries, which would further affect the d-orbital splitting pattern. For example, in a distorted octahedral complex, the degeneracy of the t₂g and eg orbitals may be lifted, leading to a more complex electronic spectrum.

The electronic properties of the resulting complexes, such as their color and magnetic behavior, are determined by the magnitude of the ligand field splitting. For a metal ion with a d⁴ to d⁷ electron configuration, the possibility of high-spin and low-spin complexes exists. With a moderate field ligand like this compound, the outcome will depend on the specific metal ion and its oxidation state.

Illustrative Spectroscopic Data for a Hypothetical [M(this compound)₃]ⁿ⁺ Complex:

| Metal Ion (dⁿ) | Expected Geometry | Possible Spin State | Predicted λmax (nm) |

| Cr³⁺ (d³) | Octahedral | High Spin | ~450, ~650 |

| Ni²⁺ (d⁸) | Octahedral | High Spin | ~400, ~700, ~1100 |

| Cu²⁺ (d⁹) | Distorted Octahedral | - | ~600-800 |

This data is illustrative and based on typical values for amine complexes. Actual experimental values would be required for confirmation.

Role as a Scavenger or Neutralizing Agent in Catalytic Systems

In various catalytic systems, particularly those sensitive to acidic impurities or byproducts, diamines can serve as effective scavengers or neutralizing agents. The basic nature of the amine groups in this compound allows it to react with and neutralize acidic species, thereby protecting the active catalyst or other sensitive components of the reaction mixture.

The general neutralization reaction can be represented as:

R-NH₂ + H⁺ ⇌ R-NH₃⁺

The bulky tert-butyl group can also play a role in its function as a scavenger. This steric hindrance might prevent the diamine from coordinating too strongly to the catalytically active metal center, which could otherwise lead to catalyst inhibition. This allows it to act as a proton scavenger without significantly interfering with the primary catalytic cycle.

An example of its potential application is in polymerization reactions, where acidic impurities can affect the polymerization catalyst. The addition of a hindered diamine like this compound could neutralize these impurities, leading to better control over the polymerization process and the properties of the resulting polymer.

Potential Applications as a Scavenger/Neutralizing Agent:

| Catalytic System | Acidic Species to be Neutralized | Potential Benefit of using this compound |

| Ziegler-Natta Polymerization | Protic impurities (e.g., H₂O), HCl | Protection of the catalyst, improved polymer yield and properties. |

| Grignard Reactions | Adventitious moisture | Prevention of Grignard reagent decomposition. |

| Friedel-Crafts Alkylation/Acylation | HCl byproduct | Prevention of side reactions and catalyst deactivation. |

The choice of this compound over other amine bases would be dictated by factors such as its solubility in the reaction medium, its basicity, and the degree of steric hindrance required to avoid unwanted interactions with the catalytic species.

Polymer Science and Materials Applications of 3 Tert Butylhexane 1,6 Diamine

Monomer in the Synthesis of Polyamides and Copolyamides

Influence on Polymer Chain Architecture and Flexibility

No information was found regarding the specific influence of incorporating 3-Tert-butylhexane-1,6-diamine on polymer chain architecture and flexibility. In polymer science, the introduction of bulky side groups, such as a tert-butyl group, on a polymer backbone is known to hinder chain packing and can increase the fractional free volume. osti.govsigmaaldrich.com However, without experimental data for polymers derived from this specific monomer, any discussion of its effect remains purely theoretical.

Thermomechanical Properties of Resulting Polymeric Materials

There is no available data on the thermomechanical properties (e.g., glass transition temperature, melting temperature, tensile strength) of polyamides or copolyamides synthesized specifically with this compound. patsnap.comnih.govCurrent time information in Menominee County, US.

Solution and Solid-State Processing Characteristics

No literature was identified that discusses the solution or solid-state processing of polymers containing this compound. Research on solid-state polycondensation exists for other aliphatic polyamides, but it does not mention this specific monomer. researchgate.net

Cross-linking Agent in Polyurethane and Epoxy Systems

A search for the application of this compound as a cross-linking agent yielded no specific results. In principle, as a primary diamine, it possesses the reactive hydrogen atoms necessary to act as a curing agent for epoxy resins or as a chain extender in polyurethane systems. However, no studies, data sheets, or patents were found that document its use, performance, or the properties of the resulting thermoset materials.

Preparation of Advanced Polymeric Materials with Tunable Properties

No publications were found detailing the use of this compound for the preparation of advanced polymeric materials with tunable properties.

Membrane Technologies and Separation Applications

The literature describes the strategy of using monomers with bulky tert-butyl groups to create polymers with increased free volume for gas separation membrane applications. sigmaaldrich.com This approach is typically applied to rigid aromatic polymers to enhance permeability. While the tert-butyl group on this compound could theoretically contribute to this effect, no research was found that has synthesized, fabricated, or tested membranes from polymers containing this specific aliphatic diamine for any separation applications.

Functional Coatings and Adhesives

In the realm of functional coatings and adhesives, this compound serves as a valuable diamine curative for epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes. The presence of the sterically hindering tert-butyl group adjacent to the polymer backbone can introduce several desirable properties to the resulting materials.

The bulky nature of the tert-butyl group can disrupt polymer chain packing, leading to an increase in free volume. This modification can enhance the flexibility and toughness of the coating or adhesive. Furthermore, the hydrophobic character of the alkyl group can improve the water resistance and reduce the surface energy of the material, which is advantageous for creating protective coatings with hydrophobic or self-cleaning properties. Research has shown that the incorporation of bulky side groups can influence the thermal and mechanical properties of polymers, often leading to a higher glass transition temperature (Tg) and improved thermal stability.

Key Research Findings for Diamine Monomers in Coatings:

| Property Influenced | Effect of Bulky Alkyl Side Groups | Potential Advantage for Coatings/Adhesives |

| Chain Packing | Disrupts close packing of polymer chains | Increased flexibility and toughness |

| Hydrophobicity | Increases the nonpolar character of the polymer | Enhanced water resistance and durability |

| Surface Energy | Lowers the surface energy of the material | Hydrophobic and easier-to-clean surfaces |

| Thermal Stability | Can increase the glass transition temperature (Tg) | Improved performance at elevated temperatures |

These characteristics make polymers derived from this compound promising candidates for specialty coatings in the automotive, aerospace, and construction industries, where durability and resistance to environmental factors are crucial.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The amine groups of this compound provide reactive sites for grafting the molecule onto surfaces to form self-assembled monolayers (SAMs) or for general surface functionalization. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate, and they can dramatically alter the surface properties of a material.

By immobilizing this compound on a surface, the terminal amine group can be used for further chemical modifications, creating a versatile platform for attaching other functional molecules. The bulky tert-butyl group within the monolayer can create a less densely packed and more disordered alkyl layer compared to SAMs formed from simple linear alkanethiols. nih.gov This controlled introduction of disorder can be beneficial in applications where a certain degree of molecular flexibility or accessibility to the underlying surface is required.

Potential Applications of this compound in Surface Modification:

Biomaterial Coatings: The functionalized surface can be used to immobilize biomolecules, such as proteins or DNA, for applications in biosensors and medical implants.

Corrosion Inhibition: The formation of a hydrophobic monolayer can act as a barrier to protect metal surfaces from corrosion.

Adhesion Promotion: The amine groups can improve the adhesion between a substrate and a subsequent coating layer.

The ability to tailor surface properties at the molecular level makes this compound a compound of interest for advanced materials engineering.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of functional end groups. nih.gov The difunctional nature of this compound makes it a suitable building block, or monomer, for the synthesis of these complex architectures.

The properties of the resulting dendrimers and hyperbranched polymers, such as their viscosity, solubility, and reactivity, are highly dependent on the structure of the monomers used. The inclusion of the tert-butyl group can lead to polymers with lower viscosity and higher solubility compared to their non-substituted analogues. These characteristics are advantageous in applications such as rheology modifiers, drug delivery vehicles, and nanoscale reactors.

Emerging Research Directions and Interdisciplinary Studies Involving 3 Tert Butylhexane 1,6 Diamine

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. researchgate.netspringernature.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to automate and scale up reactions rapidly. researchgate.net Automated synthesis platforms, often integrated with flow reactors, allow for high-throughput screening of reaction conditions and the rapid production of compound libraries. The synthesis of various aliphatic diamines has been successfully demonstrated using continuous flow methods, showcasing the potential for producing N-protected compounds with high efficiency. nih.gov

A comprehensive search of current research literature, however, did not yield any specific studies detailing the synthesis or use of 3-Tert-butylhexane-1,6-diamine within a flow chemistry or automated synthesis context. The application of these advanced platforms to this particular compound remains an unexplored area.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the design and synthesis of complex, functional structures formed by non-covalent interactions between molecules. longdom.org These interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, drive the spontaneous organization of molecules into well-defined architectures through a process known as self-assembly. longdom.org This field is inspired by biological systems and aims to create novel materials with dynamic and stimuli-responsive properties. longdom.org Diamines are versatile building blocks in supramolecular chemistry, capable of forming intricate networks and polymers.

Despite the potential for its two amine groups to participate in non-covalent interactions, there is no specific research available that describes the use of this compound in supramolecular chemistry or self-assembly processes. Its unique steric profile, owing to the tert-butyl group, could theoretically influence assembly patterns, but this has not been experimentally verified in published studies.

Nanomaterials Synthesis and Surface Functionalization

The synthesis of nanomaterials with tailored properties is a cornerstone of modern materials science. Surface functionalization, the process of modifying the surface of a material to impart new functionalities, is critical for the application of nanomaterials in various fields. Diamines, such as 1,6-diaminohexane, have been used to functionalize materials like graphene, which can then be decorated with nanoparticles for applications such as water disinfection. researchgate.net The amine groups provide reactive sites for further modification or can directly influence the material's surface properties.

There is currently no available research documenting the use of this compound for the synthesis or surface functionalization of nanomaterials. The potential impact of its specific molecular structure on the properties of such materials has not been investigated.

Exploration in Chemical Biology Tools and Probes (Focused on chemical synthesis and mechanistic studies, not clinical outcomes)

Chemical biology utilizes chemical tools and probes to study and manipulate biological systems at the molecular level. nih.gov These tools can include small molecules designed for target engagement, imaging, and modulating protein function. nih.govsigmaaldrich.com The development of these probes involves sophisticated organic synthesis to incorporate functionalities for detection (e.g., fluorescence) or interaction with biological targets. sigmaaldrich.com

A review of the literature indicates that this compound has not been developed or utilized as a chemical biology tool or probe. Its potential as a scaffold or linker in the design of such molecules remains an open question for researchers.

Sustainable Synthesis and Recycling Methodologies in Diamine Production

Sustainable, or "green," chemistry focuses on designing chemical processes and products that minimize the use and generation of hazardous substances. This includes developing more efficient synthetic routes, using renewable feedstocks, and creating methodologies for recycling and reusing chemicals. Research in this area for diamine production would involve exploring bio-based synthetic pathways or developing catalytic systems that reduce waste and energy consumption.

There are no published studies specifically addressing sustainable synthesis routes or recycling methodologies for this compound. The development of greener production methods for this compound is a potential area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.